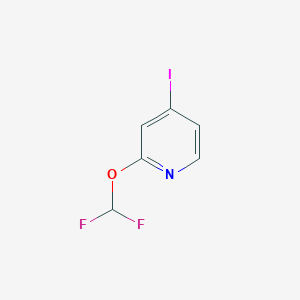

2-(Difluoromethoxy)-4-iodopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4F2INO |

|---|---|

Molecular Weight |

271.00 g/mol |

IUPAC Name |

2-(difluoromethoxy)-4-iodopyridine |

InChI |

InChI=1S/C6H4F2INO/c7-6(8)11-5-3-4(9)1-2-10-5/h1-3,6H |

InChI Key |

XSOLKVOPAQCWNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1I)OC(F)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Difluoromethoxy 4 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond is significantly weaker than other carbon-halogen or carbon-oxygen bonds, making the iodine at the 4-position of 2-(Difluoromethoxy)-4-iodopyridine the primary site of reactivity for transition metal-catalyzed cross-coupling reactions. These reactions typically proceed via an oxidative addition of the C-I bond to a low-valent metal catalyst, most commonly palladium(0).

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. nih.gov In this reaction, an organoboron compound, such as a boronic acid or boronic ester, is coupled with an organohalide in the presence of a palladium catalyst and a base.

Table 1: Expected Suzuki-Miyaura Coupling of this compound No specific experimental data found in the searched literature. The following table is a generalized representation based on typical conditions for similar substrates.

| Arylboronic Acid Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Phenyl-2-(difluoromethoxy)pyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 4-(4-Methoxyphenyl)-2-(difluoromethoxy)pyridine |

| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 4-(Thiophen-3-yl)-2-(difluoromethoxy)pyridine |

The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. google.com This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. nih.gov

In the case of this compound, reaction with a terminal alkyne (R-C≡CH) would be expected to occur exclusively at the 4-position to yield 4-alkynyl-2-(difluoromethoxy)pyridine derivatives. The widely accepted mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate which participates in the transmetalation step with the palladium complex. google.com Despite the high utility of this reaction, specific examples employing this compound as the substrate are not documented in surveyed scientific reports.

Table 2: Expected Sonogashira Coupling of this compound No specific experimental data found in the searched literature. The following table is a generalized representation based on typical conditions for similar substrates.

| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 4-(Phenylethynyl)-2-(difluoromethoxy)pyridine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 4-((Trimethylsilyl)ethynyl)-2-(difluoromethoxy)pyridine |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | 4-(Hex-1-yn-1-yl)-2-(difluoromethoxy)pyridine |

Other significant palladium-catalyzed cross-coupling reactions are also expected to be effective for functionalizing this compound at the C4-position.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. The reaction of this compound with an arylzinc or alkylzinc reagent (R-ZnX) would provide access to a wide range of 4-substituted pyridine (B92270) derivatives. Negishi couplings are known for their high functional group tolerance.

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for the organohalide. This method is valued for its mild reaction conditions and tolerance of diverse functional groups, though the toxicity of tin reagents is a drawback.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene, typically with high stereoselectivity. Reacting this compound with an alkene (e.g., styrene or an acrylate) would be expected to yield the corresponding 4-vinylpyridine derivative.

For all these methods, the C-I bond at the 4-position serves as the reactive handle for the palladium catalyst. However, specific experimental protocols and results for these reactions with this compound have not been reported in the examined literature.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds like pyridine, which are electron-deficient compared to benzene. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

On a pyridine ring, nucleophilic attack is strongly favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. This is because the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, which provides significant stabilization. Attack at the meta (C3/C5) positions does not allow for this resonance stabilization, making the intermediate much higher in energy.

In this compound, there is a potential leaving group (iodine) at the highly activated para (C4) position. Therefore, SNAr reactions with various nucleophiles (e.g., alkoxides, amines, thiols) are expected to be highly regioselective, occurring exclusively at the C4 position to displace the iodide ion. Substitution at the C2 position is not feasible under typical SNAr conditions, as it would require the cleavage of the much stronger carbon-oxygen bond of the difluoromethoxy group.

The reactivity of the pyridine ring in SNAr reactions is heavily influenced by its substituents.

Influence of the 2-(Difluoromethoxy) Group: The -OCF₂H group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This strong inductive effect (-I) withdraws electron density from the pyridine ring, making the entire scaffold, and particularly the C4 position, more electrophilic and thus more susceptible to nucleophilic attack. This activation significantly lowers the energy barrier for the formation of the Meisenheimer complex, which is often the rate-determining step of the SNAr mechanism.

Influence of the 4-Iodine Substituent: The iodine atom at the C4 position functions as the leaving group. In SNAr reactions, the rate is often dependent on the stability of the intermediate rather than the leaving group's ability. The typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, because the highly electronegative fluorine is most effective at stabilizing the intermediate by withdrawing electron density from the site of attack. However, this trend applies when comparing different halides on otherwise identical rings. In this compound, iodine is the only available leaving group at an activated position. Iodide is an excellent leaving group in the elimination step of the mechanism due to the weakness of the C-I bond and the stability of the I⁻ anion.

The combination of a strongly activating group at the 2-position and a good leaving group at the 4-position suggests that this compound should be a highly reactive substrate for SNAr reactions.

Application of Hard and Soft Acid-Base Principles in SNAr Mechanism Elucidation

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted pyridines. In the case of this compound, the reaction would involve the displacement of the iodide at the C4 position by a nucleophile. The Hard and Soft Acid-Base (HSAB) principle provides a framework for understanding the feasibility and outcome of such reactions.

According to the HSAB principle, Lewis acids and bases can be categorized as "hard" or "soft". Hard acids and bases are typically small, highly charged, and not very polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable. The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

In the context of an SNAr reaction with this compound, the pyridine ring acts as the Lewis acid (electrophile), and the incoming nucleophile is the Lewis base. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is considered a relatively hard acid. The electrophilic character at the C4 position is further enhanced by the electron-withdrawing nature of the 2-(difluoromethoxy) group.

The nature of the incoming nucleophile (the Lewis base) is crucial.

Hard Nucleophiles: (e.g., RO⁻, F⁻, R₂NH) are small and highly electronegative. The interaction between a hard nucleophile and the hard electrophilic center at C4 of the pyridine ring is expected to be strong and electrostatically driven.

Soft Nucleophiles: (e.g., RS⁻, I⁻, R₃P) are larger and more polarizable.

The leaving group, iodide (I⁻), is a large, highly polarizable anion, making it an excellent soft leaving group. Its departure is a key step in the SNAr mechanism. The stability of the leaving group is a critical factor, and the softness of iodide contributes to its ability to be displaced.

Therefore, while the electrophilic site (C4) is part of a hard aromatic system, the reaction is often favorable with a range of nucleophiles due to the excellent leaving group ability of iodide. However, HSAB principles would predict that hard nucleophiles will react most efficiently at this hard carbon center.

| Reactant | HSAB Classification | Role in SNAr | Interaction Principle |

| Pyridine Ring (C4) | Hard Acid | Electrophile | Prefers to react with hard bases. |

| Nucleophile | Hard or Soft Base | Nucleophile | The nature of the nucleophile influences reaction rate and feasibility. |

| Iodide | Soft Base | Leaving Group | A good leaving group due to its softness and polarizability. |

C-H Functionalization Strategies on Pyridine Frameworks

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic scaffolds like pyridine, avoiding the need for pre-functionalized starting materials. For a molecule like this compound, the remaining C-H bonds at the C3, C5, and C6 positions are potential targets for such transformations.

Directed C-H Activation Facilitated by Existing Functionalities

In directed C-H activation, a functional group on the substrate coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage. The pyridine nitrogen itself is a powerful directing group, typically favoring functionalization at the C2 (and C6) position.

For this compound, the C2 position is already substituted. The pyridine nitrogen can, however, direct functionalization to the C6-H bond. Transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for this purpose. The reaction often proceeds through the formation of a cyclometalated intermediate. The oxygen atoms of the difluoromethoxy group could also potentially play a secondary directing role, although this is less common and typically weaker than the N-direction.

Table of Exemplary Directed C-H Functionalization Reactions on Pyridine Scaffolds

| Position | Catalyst/Reagent System | Type of Functionalization | Reference Principle |

| C6 | Pd(OAc)₂, PPh₃ / Aryl Halide | Arylation | The nitrogen atom acts as a directing group, facilitating ortho-C-H activation. |

| C6 | [RhCp*Cl₂]₂, AgSbF₆ / Alkene | Alkenylation | Rhodium catalysts are effective for C-H olefination directed by the pyridine nitrogen. |

| C6 | [Ir(cod)Cl]₂, dtbbpy / B₂pin₂ | Borylation | Iridium-catalyzed borylation is a common method for introducing a boryl group at the C6 position. |

Remote C-H Functionalization Approaches

Functionalizing the C-H bonds at positions remote from the directing nitrogen atom (C3, C4, C5) is significantly more challenging due to the lack of a proximal directing group and the inherent electronic properties of the pyridine ring. chemrxiv.org Since the C4 position in the target molecule is occupied by iodine, the focus would be on the C3 and C5 positions.

Several strategies have been developed to achieve remote C-H functionalization:

Temporary Dearomatization: The pyridine ring can be temporarily dearomatized to form an electron-rich intermediate, which then reacts with an electrophile at the C3 or C5 position. Subsequent rearomatization installs the new substituent. nih.gov

Radical Reactions: Minisci-type reactions involve the addition of a radical to the electron-deficient pyridine ring. Under acidic conditions, these reactions typically favor the C2 and C4 positions. However, modifications to reaction conditions and radical precursors can sometimes provide access to other isomers.

Metalation Strategies: Using strong, non-coordinating bases can sometimes lead to deprotonation at the most acidic C-H bond, which is often the C4-H. While the C4 position is blocked in the target molecule, specific bases or catalyst systems might enable metalation at C3 or C5. For instance, the use of organosodium bases has been shown to favor C4 metalation over the traditional C2 lithiation. chemrxiv.org

Achieving selective functionalization at the C3 or C5 position of this compound would likely require carefully tailored reaction conditions to overcome the strong directing influence of the nitrogen atom and the electronic deactivation of the ring.

Reactivity Profiles of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal and materials chemistry. It is often considered a bioisostere of a methoxy or hydroxyl group but with significantly different electronic properties and metabolic stability. nih.govacs.org It is strongly electron-withdrawing due to the presence of two fluorine atoms, and it can act as a lipophilic hydrogen bond donor. acs.org

Transformations Involving the Carbon-Fluorine Bonds

The C-F bond is the strongest single bond in organic chemistry, making transformations that involve its cleavage challenging. However, under specific conditions, the C-F bonds in a difluoromethoxy group can be made to react.

Deprotonation and Nucleophilic Behavior: The hydrogen atom of the OCF₂H group is acidic and can be removed by a strong base to generate an ArOCF₂⁻ anion. This nucleophilic species can then react with various electrophiles. This approach effectively uses the difluoromethyl group as a masked nucleophile. acs.org

Radical Defluorination: Advanced methods, often involving photoredox catalysis, can be used to achieve single C-F bond cleavage. These reactions generate radical intermediates that can be trapped or undergo further transformations. the-innovation.org This type of reactivity allows for the conversion of the difluoromethoxy group into other fluorinated moieties.

Stability and Chemical Behavior under Diverse Reaction Conditions

A key feature of the difluoromethoxy group is its high chemical and metabolic stability. nih.gov This stability is a primary reason for its incorporation into bioactive molecules.

Acidic and Basic Conditions: The difluoromethoxy group is generally stable to a wide range of acidic and basic conditions, especially when compared to a simple methoxy group, which can be cleaved by strong acids. Studies on related fluoroalkyl aromatic compounds have demonstrated their robustness under various hydrolytic conditions. nih.govrsc.org The electron-withdrawing nature of the fluorine atoms stabilizes the C-O bond against cleavage.

Oxidative and Reductive Conditions: The group is highly resistant to oxidative metabolism, a common pathway for the degradation of methoxy groups (O-demethylation). nih.gov It is also generally stable under many standard reductive conditions used in organic synthesis.

Thermal Stability: The difluoromethoxy group exhibits high thermal stability, allowing for reactions to be carried out at elevated temperatures without its decomposition.

Summary of Difluoromethoxy Group Stability

| Condition | Stability Profile | Notes |

| Strong Acid (e.g., HBr, HI) | High | Resistant to cleavage that affects standard methoxy ethers. rsc.org |

| Strong Base (e.g., NaOH, KOtBu) | High | Generally stable, though deprotonation of the C-H bond is possible with super-bases. acs.orgrsc.org |

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | High | The C-O and C-F bonds are resistant to common oxidizing agents. |

| Reducing Agents (e.g., H₂, Pd/C; LiAlH₄) | High | Stable under typical catalytic hydrogenation and hydride reduction conditions. |

Reactivity of the Iodine Substituent as a Functional Handle

The iodine atom at the C4-position of the pyridine ring in this compound is a key functional handle that dictates a wide range of chemical transformations. The inherent weakness of the carbon-iodine (C-I) bond, combined with the electronic properties of the difluoromethoxylated pyridine ring, makes this position highly susceptible to both radical and ionic reaction pathways. This reactivity allows the iodine substituent to be strategically employed for the construction of more complex molecular architectures.

The C-I bond in aryl iodides is significantly weaker than C-Br and C-Cl bonds, rendering it susceptible to homolytic cleavage to generate aryl radicals under relatively mild conditions. This property is well-documented for iodopyridine derivatives and can be exploited in various radical-mediated transformations. nih.govnih.gov The generation of the 2-(difluoromethoxy)pyridin-4-yl radical can be initiated through photolysis or thermal means, often in the presence of a radical initiator. nih.gov

Once formed, this pyridyl radical is a highly reactive intermediate capable of participating in a variety of synthetic operations, including hydrogen atom abstraction and addition to unsaturated systems. nih.gov This reactivity forms the basis for its potential application in radical chain reactions designed to introduce new substituents at the C4-position. chemrxiv.org

Furthermore, the labile C-I bond makes this compound a potential initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). In ATRP, an alkyl or aryl halide is used to reversibly generate radicals in the presence of a transition metal catalyst, typically a copper complex. cmu.educmu.edu While the specific use of this compound in ATRP is not extensively documented, the principles of ATRP suggest its viability as a macroinitiator for grafting polymers from the pyridine core. cmu.educmu.edunih.gov This process involves the reversible transfer of the iodine atom between the dormant pyridine species and the propagating polymer chain radical, moderated by the transition metal catalyst.

Table 1: Methods for Generating Aryl Radicals from Aryl Iodides

| Method | Conditions | Description |

|---|---|---|

| Photolysis | UV irradiation (e.g., 300-355 nm) | The C-I bond is cleaved homolytically upon absorption of UV light to generate the aryl radical and an iodine radical. nih.gov |

| Thermal Initiation | High temperature, often with an initiator like AIBN | Thermal energy, sometimes assisted by a radical initiator, provides the activation energy needed to break the C-I bond. |

| Redox-Initiated | Transition metal catalysts (e.g., Cu(I)) | A single-electron transfer from a reduced metal species to the aryl iodide can induce C-I bond cleavage. This is a key step in processes like ATRP. cmu.edu |

| Atom Transfer | Radical species (e.g., alkyl radicals) and a suitable trap | An existing radical can abstract the iodine atom to generate the aryl radical in a chain transfer process. chemrxiv.org |

The iodine atom in this compound serves as an excellent leaving group, a consequence of the stability of the iodide anion (I⁻), which is the conjugate base of a strong acid (HI). libretexts.org This characteristic is pivotal for its utility in two major classes of substitution reactions: transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Transition-Metal-Catalyzed Cross-Coupling:

Aryl iodides are premier substrates for a vast array of palladium-catalyzed cross-coupling reactions due to the ease with which the C-I bond undergoes oxidative addition to a low-valent palladium center. nih.govnih.gov This step is typically the rate-limiting phase of the catalytic cycle. Compared to their bromo- and chloro-analogs, iodo-substituted heterocycles react under milder conditions and with a broader range of coupling partners. nih.gov Consequently, the iodine atom on this compound can be readily displaced to form new carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with organoboron reagents to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. nih.gov

Negishi Coupling: Reaction with organozinc reagents. nih.gov

Kumada Coupling: Reaction with Grignard reagents. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide a powerful and versatile toolkit for elaborating the structure of the 2-(difluoromethoxy)pyridine scaffold.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki | Boronic acid/ester (R-B(OR)₂) | C-C (sp²-sp²) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand, Base |

| Heck | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Pd(OAc)₂ or PdCl₂, Ligand, Base |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Base (amine) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(dba)₂ or Pd(OAc)₂, Ligand, Base |

| Negishi | Organozinc (R-ZnX) | C-C | Pd(PPh₃)₄ or Pd(dba)₂/ligand |

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. This effect is further enhanced by the presence of the electron-withdrawing 2-(difluoromethoxy) group. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

While fluoride is often a better leaving group than iodide in SNAr reactions because the highly electronegative fluorine atom strongly activates the carbon for the initial nucleophilic attack (the rate-determining step), iodide remains a highly effective leaving group in the subsequent, rapid expulsion step. youtube.comsci-hub.se Therefore, this compound can readily undergo substitution with a variety of strong nucleophiles, such as alkoxides, thiolates, and amines, to yield the corresponding 4-substituted pyridine derivatives. sci-hub.se The chemical behavior of 4-iodopyridines in these reactions is generally similar to that of 2-iodopyridines. sci-hub.se

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-(Difluoromethoxy)-4-iodopyridine , a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides a detailed map of the molecular framework.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

¹H NMR: The proton NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the proton of the difluoromethoxy group. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of the aromatic protons would confirm their relative positions on the pyridine ring. The proton of the -OCHF₂ group would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. The spectrum would show distinct signals for the five carbons of the pyridine ring and the carbon of the difluoromethoxy group. The chemical shifts would be influenced by the electronegativity of the attached atoms (nitrogen, oxygen, iodine, and fluorine), providing further evidence for the proposed structure. The carbon of the -OCHF₂ group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and electronic environment of the fluorine atoms. For This compound , the spectrum would be expected to show a doublet for the two equivalent fluorine atoms of the -OCHF₂ group, arising from coupling to the single proton of that group. The chemical shift of this signal would be indicative of the difluoromethoxy substituent.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 8.5 | d, dd | J(H,H) |

| ¹H (-OCHF₂) | 6.5 - 7.5 | t | J(H,F) |

| ¹³C (Aromatic) | 110 - 160 | s, d | |

| ¹³C (-OCHF₂) | 110 - 120 | t | J(C,F) |

| ¹⁹F (-OCHF₂) | -90 to -80 | d | J(F,H) |

| Note: The data in this table is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary. |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously establish the connectivity between atoms, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would definitively establish the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the assignment of the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For This compound (C₆H₄F₂INO), the calculated exact mass would be compared to the experimentally determined value to confirm the molecular formula.

| Technique | Information Obtained | Expected Value for C₆H₄F₂INO |

| HRMS (ESI+) | Exact mass of the protonated molecule [M+H]⁺ | 271.9351 |

| Note: The expected value is calculated based on the most abundant isotopes of each element. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds. The IR spectrum of This compound would be expected to show characteristic absorption bands for the C-H, C=C, and C=N bonds of the pyridine ring, as well as the C-O, C-F, and C-I bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| C=C and C=N ring stretch | 1600 - 1400 |

| C-O stretch (ether) | 1300 - 1000 |

| C-F stretch | 1100 - 1000 |

| C-I stretch | 600 - 500 |

| Note: This table provides general ranges for the expected vibrational frequencies. |

X-ray Crystallography for Solid-State Structure Determination (where applicable)

If a suitable single crystal of This compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and intermolecular interactions, offering the most definitive structural proof. The resulting crystal structure would confirm the planar geometry of the pyridine ring and the spatial arrangement of the difluoromethoxy and iodo substituents.

Chromatographic Techniques for Purity Assessment and Separation of Reaction Mixtures

The purity of "this compound" is critical for its subsequent use in synthetic chemistry, necessitating reliable analytical methods for its quantification and for the separation of the target compound from unreacted starting materials, byproducts, and other impurities. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are instrumental for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of "this compound". A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is frequently employed as the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate buffer, to control the pH and improve peak shape. nih.gov

For a hypothetical analysis of a reaction mixture containing "this compound", unreacted starting material such as 2-chloro-4-iodopyridine, and a potential byproduct like 2-(difluoromethoxy)-pyridine, a gradient elution method can be effective. The separation is achieved by varying the proportion of the organic solvent in the mobile phase over time. Detection is commonly performed using a UV detector, as the pyridine ring and its substituents absorb UV light. The retention time of each compound is a key parameter for identification, while the peak area provides quantitative information about its relative amount in the mixture.

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Times (tR) | |

| 2-Chloro-4-iodopyridine (Starting Material) | 8.5 min |

| "this compound" (Product) | 10.2 min |

| 2-(Difluoromethoxy)pyridine (Byproduct) | 7.1 min |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like "this compound". In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A non-polar or moderately polar capillary column is typically used for the analysis of halogenated aromatic compounds. nih.gov

The purity of "this compound" can be determined by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides not only quantitative data but also structural information, which is invaluable for the identification of unknown impurities. The oven temperature program is a critical parameter in GC, as it controls the separation of compounds with different boiling points.

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temperature | 280 °C |

| Expected Elution Order | |

| 1. 2-(Difluoromethoxy)pyridine | |

| 2. 2-Chloro-4-iodopyridine | |

| 3. "this compound" |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress and for the preliminary assessment of purity. nih.gov A TLC plate coated with a stationary phase, typically silica gel, is used. The sample is spotted on the plate, which is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase.

For the separation of "this compound" from less polar starting materials and byproducts, a mobile phase consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used. The separated spots can be visualized under UV light, and the retention factor (Rf) value for each spot can be calculated. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic of the compound in a given TLC system.

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) |

| Visualization | UV light at 254 nm |

| Hypothetical Rf Values | |

| 2-Chloro-4-iodopyridine | 0.65 |

| "this compound" | 0.50 |

| Baseline Impurity | 0.10 |

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 2 Difluoromethoxy 4 Iodopyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-(Difluoromethoxy)-4-iodopyridine, DFT calculations would provide insights into its geometry, stability, and electronic characteristics.

Conformational Analysis and Energetics

A conformational analysis would identify the different spatial arrangements of the atoms of this compound and their relative energies. This is particularly important for the difluoromethoxy group, which can rotate relative to the pyridine (B92270) ring. The results would typically be presented in a data table showing the relative energies of the different conformers.

Hypothetical Data Table: Conformational Energetics

| Conformer | Dihedral Angle (C3-C2-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| I | 0° (syn-periplanar) | [Data not available] |

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Predictions

FMO theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate where a molecule is likely to act as a nucleophile or an electrophile.

Hypothetical Data Table: FMO Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | [Data not available] |

| LUMO | [Data not available] |

Transition State Analysis for Elucidating Reaction Pathways

Transition state analysis involves calculating the energy of the transition state structure for a given reaction. This allows for the determination of the activation energy, providing insight into the reaction kinetics.

Hypothetical Data Table: Activation Energies for a Postulated Reaction

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Pathway A | [Data not available] |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling can be used to study the detailed step-by-step process of a chemical reaction, helping to understand how bonds are formed and broken.

Elucidation of Difluorocarbene Addition and Insertion Reactions

This section would explore the potential reactions of this compound with difluorocarbene, a reactive intermediate. Calculations would determine the feasibility and preferred pathways for addition to the pyridine ring or insertion into C-H or C-I bonds.

Understanding Regioselectivity in Nucleophilic Substitution Processes

Computational modeling could predict the most likely site for a nucleophile to attack the pyridine ring. By comparing the activation energies for substitution at different positions, the regioselectivity of such reactions could be explained.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its reactivity. wikipedia.org These models are built on the principle that the reactivity of a chemical is a function of its molecular features. By establishing a mathematical relationship between molecular descriptors and observed reactivity, QSAR can be employed to predict the reactivity of new or untested compounds. In the context of this compound, QSAR studies can provide valuable insights into its chemical behavior and guide the design of derivatives with tailored properties.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on analogous substituted pyridines and compounds containing halogens and difluoromethoxy groups. nih.govacs.org The reactivity of this compound will be influenced by a combination of electronic, steric, and lipophilic factors, which can be quantified using various molecular descriptors.

Key Molecular Descriptors for QSAR Studies of this compound:

A hypothetical QSAR study for this compound would involve the calculation of a variety of molecular descriptors. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These parameters quantify the electronic properties of the molecule, which are crucial for understanding its reactivity in polar reactions. spu.edu.syyoutube.com For this compound, key electronic descriptors would include:

Hammett constants (σ): These values describe the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring. youtube.com The difluoromethoxy group is known to be electron-withdrawing, which will influence the electron density of the pyridine ring. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These quantum chemical descriptors are indicative of the molecule's ability to donate or accept electrons, respectively, and are fundamental to predicting its role in chemical reactions. jmaterenvironsci.com

Steric Descriptors: These parameters relate to the size and shape of the molecule, which can impact its ability to approach and interact with other reactants. spu.edu.sy Important steric descriptors for this compound include:

Taft's Steric Parameter (Es): This experimentally derived parameter quantifies the steric bulk of a substituent.

Molar Refractivity (MR): This value is related to the volume of the molecule and its polarizability.

Lipophilic Descriptors: These descriptors measure the affinity of the molecule for a nonpolar environment and are critical for understanding its partitioning behavior between aqueous and organic phases.

LogP (Octanol-Water Partition Coefficient): This is a common measure of lipophilicity and is important for predicting a compound's behavior in biological systems and in biphasic reaction media. The presence of the difluoromethoxy group can influence the lipophilicity of the molecule. nih.gov

Hypothetical Data for QSAR Analysis:

The following interactive table presents a hypothetical set of calculated molecular descriptors for this compound and some related analogs. Such a dataset would be the foundation for developing a QSAR model.

| Compound | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Molar Refractivity (cm³/mol) |

| 2-Methoxypyridine | 1.23 | 2.15 | -8.9 | -0.5 | 29.5 |

| 2-Chloropyridine | 1.22 | 3.63 | -9.5 | -0.9 | 26.3 |

| 4-Iodopyridine | 1.55 | 3.21 | -9.2 | -1.2 | 33.8 |

| 2-(Difluoromethoxy)pyridine | 1.85 | 3.80 | -9.8 | -1.1 | 31.2 |

| This compound | 2.50 | 4.10 | -10.1 | -1.5 | 43.7 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental measurements or computational chemistry methods.

Building and Validating the QSAR Model:

A QSAR model for this compound and its analogs would be developed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The goal is to create a mathematical equation that relates the molecular descriptors (independent variables) to the observed reactivity (dependent variable).

For example, a simplified QSAR equation might look like this:

Reactivity = a(LogP) + b(HOMO Energy) + c(Molar Refractivity) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. The quality and predictive power of the QSAR model are assessed through various validation techniques, including cross-validation and external validation with a separate test set of compounds. nih.gov A robust and validated QSAR model can then be used to predict the reactivity of novel derivatives of this compound, thereby accelerating the discovery of new compounds with desired chemical properties.

Applications of 2 Difluoromethoxy 4 Iodopyridine in Complex Molecule Synthesis and Advanced Materials

Role as a Key Synthetic Intermediate in Pharmaceutical Scaffold Construction

The pyridine (B92270) ring is a ubiquitous scaffold in medicinal chemistry, and the introduction of a difluoromethoxy (-OCF2H) group can significantly enhance the pharmacological properties of a drug candidate. This group is known to improve metabolic stability, increase lipophilicity, and act as a bioisostere for other functional groups, potentially leading to enhanced binding affinity and efficacy. The presence of the iodine atom at the 4-position of 2-(difluoromethoxy)-4-iodopyridine provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of this valuable motif into diverse pharmaceutical scaffolds.

The 4-iodo substituent on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the connection of the 2-(difluoromethoxy)pyridine unit to other aromatic or aliphatic fragments, a common strategy in the assembly of kinase inhibitors. For instance, a hypothetical synthetic route towards a kinase inhibitor could involve the Suzuki coupling of this compound with a boronic acid derivative to construct a biaryl scaffold, a common motif in many kinase inhibitors.

Table 1: Potential Pharmaceutical Scaffolds Incorporating the 2-(Difluoromethoxy)pyridine Moiety

| Scaffold Class | Potential Therapeutic Area | Synthetic Utility of this compound |

|---|---|---|

| Pyridine-based Kinase Inhibitors | Oncology, Inflammatory Diseases | Introduction of the difluoromethoxy group for improved metabolic stability and potency. The iodo group allows for coupling with other heterocyclic systems. |

| Imidazo[4,5-b]pyridines | Antiviral, Anticancer | Serves as a precursor for the construction of the fused heterocyclic system, with the difluoromethoxy group enhancing biological activity. rjsocmed.com |

Utility in Agrochemical Development as a Building Block

The agrochemical industry continually seeks new active ingredients with improved efficacy, selectivity, and environmental profiles. Fluorinated compounds, particularly those containing trifluoromethyl and difluoromethyl groups, have become increasingly important in the development of modern pesticides. nih.govnih.govresearchgate.net The introduction of fluorine can enhance the biological activity of a molecule and improve its transport properties within the target pest.

Pyridine-based structures are prevalent in a wide range of commercial agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The this compound building block offers a direct route to incorporate the beneficial difluoromethoxy group into novel agrochemical candidates. The reactivity of the iodo group allows for the attachment of various toxophoric or pharmacophoric groups through established cross-coupling methodologies.

For example, the synthesis of a novel fungicide could involve the coupling of this compound with a pyrazole or triazole derivative, classes of heterocycles known for their fungicidal activity. The resulting compound would combine the advantageous properties of the fluorinated pyridine with the proven efficacy of the azole fungicide.

Table 2: Potential Applications of this compound in Agrochemicals

| Agrochemical Class | Mode of Action (Example) | Role of this compound |

|---|---|---|

| Fungicides | Respiration Inhibition | Introduction of the difluoromethoxy group to enhance fungicidal potency and systemic movement in plants. |

| Herbicides | Acetolactate Synthase (ALS) Inhibition | Serves as a core scaffold for the development of new herbicides with improved crop selectivity. nih.gov |

Precursor for Functional Materials and Optoelectronic Applications

The unique electronic properties of fluorinated organic molecules have led to their increasing use in the development of advanced materials, including organic light-emitting diodes (OLEDs). bldpharm.combldpharm.com The incorporation of fluorine atoms can influence the energy levels of molecular orbitals, leading to desirable photophysical properties such as high quantum yields and color tuning.

While specific examples detailing the use of this compound in OLEDs are not extensively documented in readily available literature, its structural features make it a promising candidate as a precursor for such materials. The pyridine core can act as an electron-transporting or emissive component, and the difluoromethoxy group can be used to modify the electronic properties and improve the volatility and processability of the material. The iodo group serves as a convenient point of attachment for other functional units, allowing for the construction of larger, conjugated systems required for efficient light emission.

For instance, this compound could be used in a Sonogashira coupling reaction with an alkyne-functionalized aromatic compound to create a more extended π-conjugated system. Such molecules are often employed as emissive or host materials in OLED devices.

Strategic Compound for the Construction of Diverse Heterocyclic Frameworks

The reactivity of the 4-iodo substituent in this compound makes it a valuable starting material for the synthesis of more complex, fused heterocyclic systems. ias.ac.innih.govnih.govrsc.orgairo.co.in These frameworks are of significant interest in both medicinal chemistry and materials science due to their rigid structures and unique electronic properties.

One common strategy involves an initial cross-coupling reaction at the 4-position, followed by a subsequent cyclization reaction to form a new ring fused to the pyridine core. For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group could be followed by an intramolecular cyclization to construct a furo[3,2-c]pyridine or a related heterocyclic system.

Similarly, palladium-catalyzed amination or etherification reactions at the 4-position, followed by cyclization, can lead to the formation of various nitrogen- or oxygen-containing fused heterocycles. The ability to construct these diverse frameworks from a single, readily available starting material highlights the strategic importance of this compound in synthetic chemistry.

General Strategy for Introducing Fluorinated and Halogenated Motifs into Target Molecules

This compound represents a bifunctional building block that allows for the strategic and sequential introduction of both a difluoromethoxy group and a halogen atom (or a group that replaces the iodine) into a target molecule. This dual functionality is highly valuable in lead optimization campaigns in drug discovery and agrochemical research, where the systematic modification of a molecule is required to fine-tune its properties.

The difluoromethoxy group is typically introduced early in a synthetic sequence, as direct difluoromethoxylation of complex molecules can be challenging. By using this compound, this important fluorine-containing motif is already in place. The iodine atom can then be used as a versatile handle for a wide range of transformations, including:

Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.): For the formation of C-C bonds.

Buchwald-Hartwig amination: For the formation of C-N bonds.

Ullmann condensation: For the formation of C-O bonds.

Halogen-metal exchange: To generate an organometallic species that can react with various electrophiles.

Stille coupling: For the formation of C-C bonds with organotin reagents.

This versatility allows chemists to explore a wide range of structural diversity around the fluorinated pyridine core, facilitating the rapid generation of libraries of compounds for biological screening.

Table 3: Common Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid/ester | C-C | Pd(0) catalyst, base |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Pd(0) catalyst, Cu(I) co-catalyst, base |

| Heck Coupling | Alkene | C-C (sp2) | Pd(0) catalyst, base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd(0) or Pd(II) catalyst, ligand, base |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.